molecular formula C15H19N3O3 B2816994 N-(isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide CAS No. 2034448-64-9

N-(isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2816994
CAS No.: 2034448-64-9
M. Wt: 289.335
InChI Key: YDJCLIMAAGPUAI-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining an isochroman moiety, known to be a privileged scaffold in pharmaceuticals , with a methylated 2-oxoimidazolidine carboxamide group . The isochroman component contributes a benzodihydrofuran ring system, which can influence the compound's lipophilicity and potential for central nervous system (CNS) permeability . The N-methyl-2-oxoimidazolidine-1-carboxamide segment introduces a ureido-like functionality, which is commonly found in compounds with biological activity and can serve as a key pharmacophore or hydrogen-bonding motif. Researchers may utilize this chemical as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of potential enzyme inhibitors or probes for neuropharmacological studies. The compound is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-17(15(20)18-7-6-16-14(18)19)9-13-8-11-4-2-3-5-12(11)10-21-13/h2-5,13H,6-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJCLIMAAGPUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The lack of explicit studies on N-(isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide necessitates comparisons with related compounds from the evidence:

Structural and Functional Differences

Compound Key Features Potential Applications
Target Compound Isochroman ring (lipophilic), 2-oxoimidazolidine (polar), methyl substituent Unknown; likely drug discovery
2-Isonicotinoylhydrazine-carboxamides Aryl/alkyl substituents, isonicotinoyl group Antitubercular agents
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano group, simpler carboxamide structure Intermediate in organic synthesis
  • Lipophilicity : The isochroman ring in the target compound may enhance membrane permeability compared to the purely aromatic or aliphatic analogs in and .
  • Toxicity: highlights that toxicological data for novel carboxamides are often incomplete , a common issue for understudied compounds like the target.

Analytical Characterization

Crystallographic analysis using programs like SHELX () could resolve the target compound’s 3D structure, aiding comparisons with analogs. For example, SHELXL refines small-molecule structures with high precision, which would clarify steric effects from the isochroman substituent .

Q & A

Q. What spectroscopic methods are recommended to confirm the structure and purity of N-(isochroman-3-ylmethyl)-N-methyl-2-oxoimidazolidine-1-carboxamide?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the compound’s structural integrity, including the isochroman and imidazolidine moieties. Infrared (IR) spectroscopy can validate functional groups like the carboxamide (C=O stretch ~1650–1750 cm⁻¹) and oxoimidazolidine groups. High-resolution mass spectrometry (HRMS) should complement these techniques to confirm molecular weight and fragmentation patterns. For purity assessment, combine analytical HPLC with UV detection (λ = 200–400 nm) and thin-layer chromatography (TLC) using silica gel plates .

Q. What synthetic routes are typically employed to synthesize this compound?

Methodological Answer: Synthesis involves multi-step protocols:

Core Formation : Cyclization of β-ketoesters or analogous precursors under acidic or basic conditions generates the 2-oxoimidazolidine core.

Substitution Reactions : Introduce the isochroman-3-ylmethyl group via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt).

Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) for N-methylation.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (320–400 nm) and analyze changes in NMR/IR spectra.
  • Humidity Testing : Use desiccators with controlled relative humidity (e.g., 75% RH) to assess hydrolytic susceptibility. Quantify decomposition products using LC-MS .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model binding affinity with receptors (e.g., enzymes implicated in inflammation). Parameterize force fields (AMBER/CHARMM) for accurate ligand-receptor interactions.

Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G* level to optimize geometry and calculate electrostatic potential maps.

Molecular Dynamics (MD) Simulations : Simulate binding kinetics (100–200 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess stability. Validate predictions with experimental binding assays (e.g., surface plasmon resonance) .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer: Apply Design of Experiments (DoE) principles:

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading).
  • Response Surface Methodology (RSM) : Central composite designs optimize parameters for maximum yield.
  • Kinetic Modeling : Fit reaction rate data to Arrhenius or Eyring equations to identify rate-limiting steps.
    For scale-up, use microreactors for continuous flow synthesis to enhance heat/mass transfer .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

Orthogonal Assays : Validate activity using distinct methods (e.g., enzymatic inhibition + cell viability assays).

Dose-Response Analysis : Calculate EC₅₀/IC₅₀ values to compare potency trends.

Statistical Reconciliation : Apply multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., solvent effects, cell line heterogeneity).

Structural-Activity Relationships (SAR) : Synthesize derivatives to isolate pharmacophoric features responsible for activity discrepancies .

Q. What strategies are effective for resolving stereochemical uncertainties in the compound’s structure?

Methodological Answer:

X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., methanol/chloroform). Use SHELXL for structure refinement; validate with R-factor (<5%) and electron density maps .

Chiral HPLC : Employ polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.

Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .

Q. How can researchers validate target engagement in cellular or in vivo models?

Methodological Answer:

Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound, crosslink with targets under UV light, and identify bound proteins via SDS-PAGE/mass spectrometry.

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) in purified protein systems.

Fluorescence Polarization : Tag the compound with a fluorophore (e.g., FITC) and monitor competition with unlabeled analogs .

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